((3-Fluorophenyl)sulfonyl)alanine ((3-Fluorophenyl)sulfonyl)alanine
Brand Name: Vulcanchem
CAS No.: 1160933-45-8
VCID: VC6235255
InChI: InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)
SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24

((3-Fluorophenyl)sulfonyl)alanine

CAS No.: 1160933-45-8

Cat. No.: VC6235255

Molecular Formula: C9H10FNO4S

Molecular Weight: 247.24

* For research use only. Not for human or veterinary use.

((3-Fluorophenyl)sulfonyl)alanine - 1160933-45-8

Specification

CAS No. 1160933-45-8
Molecular Formula C9H10FNO4S
Molecular Weight 247.24
IUPAC Name 2-[(3-fluorophenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)
Standard InChI Key IWFOGWMBJILJCB-UHFFFAOYSA-N
SMILES CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name is 2-[(3-fluorophenyl)sulfonamido]propanoic acid, reflecting its core structure:

  • A propanoic acid backbone substituted at the α-carbon with a sulfonamide group.

  • The sulfonamide moiety is further functionalized with a 3-fluorophenyl ring, introducing aromatic and electronegative characteristics.

Molecular Descriptors

PropertyValue
Molecular formulaC₉H₁₀FNO₄S
Molecular weight247.25 g/mol
SMILESCC(C(=O)O)NS(=O)(=O)c1cccc(c1)F
InChIKeyIWFOGWMBJILJCB-UHFFFAOYSA-N

The fluorine atom at the phenyl ring’s meta position contributes to steric and electronic modulation, potentially influencing binding interactions in biological systems .

Physicochemical Properties

Experimental and computed data reveal key traits critical for laboratory handling and application:

Thermodynamic Parameters

PropertyValueMethod/Source
Boiling point427.3 ± 55.0 °CPredicted (PubChem)
Density1.4 ± 0.1 g/cm³Estimated
Vapor pressure0.0 ± 1.1 mmHg (25°C)Computed
LogP (Partition coeff.)1.2 (estimated)ChemAxon tools

The low vapor pressure suggests limited volatility, favoring solid-phase handling. The moderate logP value indicates balanced hydrophilicity-lipophilicity, suitable for aqueous and organic media .

Synthetic Methodology

General Synthesis Route

((3-Fluorophenyl)sulfonyl)alanine is typically synthesized via nucleophilic substitution:

  • Sulfonylation: Reacting 3-fluorobenzenesulfonyl chloride with alanine’s amine group under basic conditions (e.g., NaOH or triethylamine).

  • Purification: Isolation via recrystallization or chromatography.

Reaction Scheme:
Alanine+3-Fluorobenzenesulfonyl chlorideBase((3-Fluorophenyl)sulfonyl)alanine\text{Alanine} + \text{3-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{((3-Fluorophenyl)sulfonyl)alanine}

Optimization Considerations

  • pH control: Maintaining alkaline conditions (pH 8–9) prevents premature protonation of alanine’s amine.

  • Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used for their inertness and solubility profiles .

Research Applications and Biological Relevance

Peptide Mimetics

Incorporating this compound into peptides can:

  • Enhance metabolic stability by resisting proteolytic cleavage.

  • Alter conformational dynamics via steric effects from the sulfonyl group.

Comparative Analysis with Structural Analogs

CompoundSubstituentMolecular WeightKey Feature
((3-Fluorophenyl)sulfonyl)alanineAlanine backbone247.25 g/molMeta-fluorine; sulfonamide
((4-Fluorophenyl)sulfonyl)alaninePara-fluorine247.25 g/molAltered electronic distribution
Benzene sulfonyl alanineNo fluorine229.27 g/molReduced electronegativity

The meta-fluorine configuration in ((3-Fluorophenyl)sulfonyl)alanine may offer superior target selectivity compared to para-substituted analogs .

Challenges and Future Directions

Knowledge Gaps

  • In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Toxicity screening: No published data on acute or chronic toxicological effects.

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